molecular formula C15H23NO3 B5172408 4-butoxy-N-(3-methoxypropyl)benzamide

4-butoxy-N-(3-methoxypropyl)benzamide

Cat. No.: B5172408
M. Wt: 265.35 g/mol
InChI Key: ZZMFCBPXPUZCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(3-methoxypropyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid that has a molecular weight of 277.38 g/mol and a melting point of 76-78°C. This compound is used in scientific research for its various applications and mechanisms of action.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-methoxypropyl)benzamide is not fully understood. However, it is known to act as an agonist for GPCR 119, which is involved in the regulation of glucose homeostasis and lipid metabolism. Activation of GPCR 119 leads to the release of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. Additionally, GPCR 119 activation leads to the release of glucagon-like peptide 1 (GLP-1), which promotes satiety and reduces food intake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its activation of GPCR 119. This activation leads to the release of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. Additionally, GPCR 119 activation leads to the release of GLP-1, which promotes satiety and reduces food intake. These effects make this compound a potential therapeutic agent for the treatment of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butoxy-N-(3-methoxypropyl)benzamide in lab experiments is its high purity and stability. Additionally, this compound is readily available and can be synthesized in large quantities. One limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 4-butoxy-N-(3-methoxypropyl)benzamide in scientific research. One direction is the development of new benzamides that have improved therapeutic properties for the treatment of diabetes and obesity. Another direction is the study of the structure and function of GPCR 119 and its role in glucose homeostasis and lipid metabolism. Additionally, the use of this compound as a tool compound for the study of GPCR signaling pathways can lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-butoxy-N-(3-methoxypropyl)benzamide can be achieved by reacting 4-butoxybenzoic acid with 3-methoxypropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction takes place at room temperature for 24 hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

4-butoxy-N-(3-methoxypropyl)benzamide is used in scientific research for its various applications. It is used as a ligand for the G protein-coupled receptor (GPCR) 119, which is involved in glucose homeostasis and lipid metabolism. This compound is also used as a tool compound to study the structure and function of GPCR 119. Additionally, this compound is used as a starting material for the synthesis of other benzamides that have potential therapeutic applications.

Properties

IUPAC Name

4-butoxy-N-(3-methoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-3-4-12-19-14-8-6-13(7-9-14)15(17)16-10-5-11-18-2/h6-9H,3-5,10-12H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMFCBPXPUZCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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